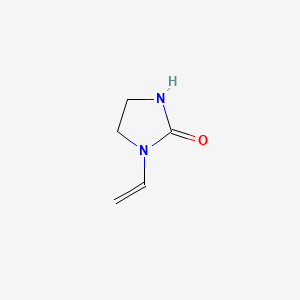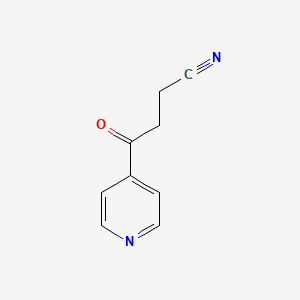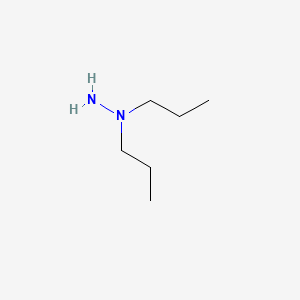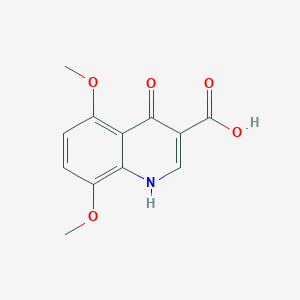
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (4-HDMCQ) is a quinoline-based derivative that has been widely studied for its potential applications in organic synthesis and scientific research. 4-HDMCQ is a versatile compound that can be used in a variety of ways, including as a reagent for organic synthesis, as a tool for studying enzyme kinetics, and as a substrate for biochemical and physiological experiments.
Scientific Research Applications
Antioxidant Properties and Metal Chelation
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, as a derivative of 8-hydroxyquinoline, exhibits notable antioxidant properties and metal chelation capabilities, which are crucial in medicinal chemistry. The metal chelation properties are particularly significant for the development of potent drug candidates for the treatment of various diseases. This derivative, like its parent compound, has been the subject of research for its potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders due to its broad spectrum of biological activities. Studies have focused on synthetic modifications to enhance its efficacy against these diseases (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Role in Drug Synthesis
The carboxylic acid functional group in 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid plays a pivotal role in drug synthesis. It offers a unique combination of reactivity due to the presence of both carbonyl and carboxyl groups, making it a versatile and valuable component in the synthesis of a variety of pharmacologically potent agents. This flexibility is particularly advantageous in creating more specific derivatives for drug development, emphasizing the importance of structural optimization in medicinal chemistry to enhance biological activity (Mingyue Zhang, Nan Wang, Jianguo Liu, Chenguang Wang, Ying Xu, Longlong Ma, 2021).
Environmental Remediation
Additionally, derivatives of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid are explored for their potential in environmental applications, particularly in the remediation of organic pollutants. The complexation capabilities with metals can be utilized in the treatment of wastewater and other environmental clean-up processes, offering a sustainable and efficient method for removing harmful contaminants. Such applications underline the importance of understanding and harnessing the chemical properties of this compound for broader environmental benefits (Maroof Husain, Q. Husain, 2007).
properties
IUPAC Name |
5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUDNVGDOZXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)

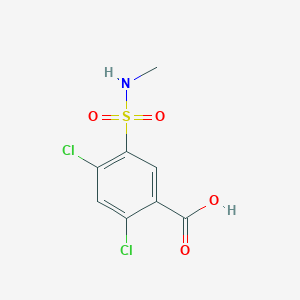
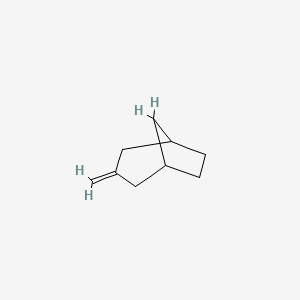
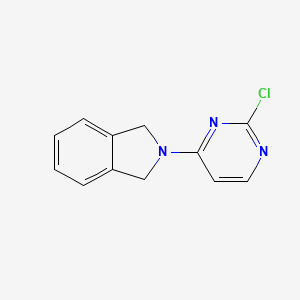
![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)
![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)
